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molecular formula C13H14N2O3 B8614685 (4-acetylamino-2-methyl-1H-indol-1-yl)acetic acid

(4-acetylamino-2-methyl-1H-indol-1-yl)acetic acid

Cat. No. B8614685
M. Wt: 246.26 g/mol
InChI Key: SFVJZPNQBKUOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08227622B2

Procedure details

Acetic anhydride (1.0 mL, 10.6 mmol) was added to a stirred slurry of 2-[4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetic acid (2.0 g, 9.0 mmol) in a mixture of acetic acid (10 mL) and xylene (10 mL) at r.t. in reaction flask 1 (mildly exothermic addition) then the mixture was held with stirring for 75 mins. Meanwhile, reaction flask 2 was charged with acetic acid (5 mL), xylene (5 mL), acetic anhydride (2.6 mL, 27.5 mmol), and sodium iodide (270 mg, 1.80 mmol) and the mixture was heated to 90-100° C. with stirring. The contents of reaction flask 1 were transferred to reaction flask 2 in aliquots over a period of 1.5 h, whilst maintaining the reaction temperature at 90-100° C. Reaction flask 1 was rinsed with a mixture of xylene (2 mL) and acetic acid (2 mL) which was transferred into reaction flask 2. Subsequently, the reaction mixture was maintained at 100° C. for a further 2.5 h and was then allowed to cool to r.t. The liquid phase was decanted off from a thick residue in the reaction flask and the residue was washed with acetic acid (5 mL) followed by xylene (5 mL). The decanted liquid and washes were combined and evaporated to dryness in vacuo to leave a dark brown residue. Analysis by HPLC and LC-MS showed 29.2 area % of a peak giving m/z 247 (MH+).
Quantity
1 mL
Type
reactant
Reaction Step One
Name
2-[4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetic acid
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=[O:3])[CH3:2].O[N:9]=[C:10]1[CH2:18][CH2:17][CH2:16][C:15]2[N:14]([CH2:19][C:20]([OH:22])=[O:21])[C:13]([CH3:23])=[CH:12][C:11]1=2.[I-].[Na+]>C(O)(=O)C.C1(C)C(C)=CC=CC=1>[C:1]([NH:9][C:10]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:11]=1[CH:12]=[C:13]([CH3:23])[N:14]2[CH2:19][C:20]([OH:22])=[O:21])(=[O:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
2-[4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetic acid
Quantity
2 g
Type
reactant
Smiles
ON=C1C=2C=C(N(C2CCC1)CC(=O)O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
270 mg
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring for 75 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mildly exothermic addition) then the mixture
CUSTOM
Type
CUSTOM
Details
Meanwhile, reaction flask 2
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
The contents of reaction flask 1
CUSTOM
Type
CUSTOM
Details
were transferred to reaction flask 2 in aliquots over a period of 1.5 h
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
whilst maintaining the reaction temperature at 90-100° C
CUSTOM
Type
CUSTOM
Details
Reaction flask 1
WASH
Type
WASH
Details
was rinsed with a mixture of xylene (2 mL) and acetic acid (2 mL) which
CUSTOM
Type
CUSTOM
Details
was transferred into reaction flask 2
TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the reaction mixture was maintained at 100° C. for a further 2.5 h
Duration
2.5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to r.t
CUSTOM
Type
CUSTOM
Details
The liquid phase was decanted off from a thick residue in the reaction flask
WASH
Type
WASH
Details
the residue was washed with acetic acid (5 mL)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a dark brown residue
CUSTOM
Type
CUSTOM
Details
giving m/z 247 (MH+)

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
Smiles
C(C)(=O)NC1=C2C=C(N(C2=CC=C1)CC(=O)O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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